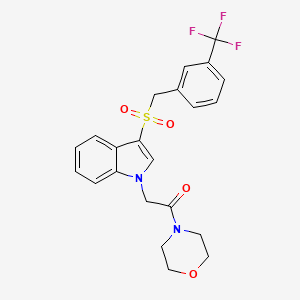

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone, commonly known as MI-773, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the p53-MDM2 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. MI-773 has been shown to have promising anti-tumor effects in preclinical studies, making it a potential candidate for the development of new cancer therapies.

科学的研究の応用

Enzymatic Pollution Treatment

The enzymatic approach to the remediation and degradation of various organic pollutants in industrial wastewater has garnered significant interest. Certain enzymes, in the presence of redox mediators, can transform recalcitrant compounds. This method enhances the efficiency and range of substrates that can be degraded, offering a promising solution for treating aromatic compounds in industrial effluents (Husain & Husain, 2007).

Drug Development

Antimicrobial and Anti-cancer Properties

Compounds with the benzosuberone skeleton, including morpholine rings, have shown significant biological activity. These compounds are instrumental in drug development, showing a wide range of biological actions such as anti-cancer, antibacterial, antifungal, and anti-inflammatory effects. This highlights the importance of structural design in developing new pharmacophores (Bukhari, 2022).

Understanding Biochemical Processes

Antioxidant Capacity Assays

Redox-mediated assays, such as the ABTS decolorization assay, play a critical role in understanding the antioxidant capacity of compounds. This assay, among others, is fundamental in assessing how antioxidants react with radicals, providing insights into the potential health benefits and biochemical properties of compounds (Ilyasov et al., 2020).

Gene Function Inhibition

Morpholino oligos, related to morpholine derivatives, have been used to study gene function in various model organisms. This research tool allows for the inhibition of gene expression, offering insights into gene function and the potential development of gene-targeted therapies (Heasman, 2002).

特性

IUPAC Name |

1-morpholin-4-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4S/c23-22(24,25)17-5-3-4-16(12-17)15-32(29,30)20-13-27(19-7-2-1-6-18(19)20)14-21(28)26-8-10-31-11-9-26/h1-7,12-13H,8-11,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSTZSGSRMKRFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-2-yl)methanone](/img/structure/B2365114.png)

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide](/img/structure/B2365117.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide](/img/structure/B2365119.png)

![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)